3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate

Vue d'ensemble

Description

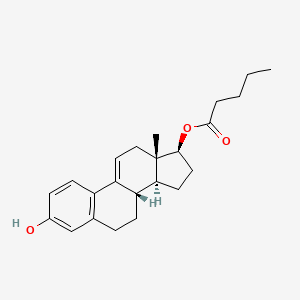

“3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate” is a chemical compound . It is an important intermediate used in the field of natural product synthesis and drug discovery .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . Estrone was used as starting materials, substituted benzoyl group was applied to protect the phenolic hydroxyl group of estrone and ethanediol to protect the keto group. Phenyltrimethylammonium tribromide was selected as the optimal brominating reagent after deep exploration of reaction agents and reaction conditions. Then debromination and hydrolysis reaction was carried out to obtain 3-hydroxyestra-1,3,5(10),15-tetraen-17-one .Molecular Structure Analysis

The molecular formula of “3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate” is C23H30O3 . The average mass is 354.483 Da and the monoisotopic mass is 354.219482 Da .Applications De Recherche Scientifique

Liquid Crystal Dimers and Twist-bend Nematic Phase

Research on methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane and related compounds, demonstrates the transitional properties between different mesophases. These studies highlight the significance of structural geometry in determining the mesophase characteristics, with implications for the design and development of liquid crystal displays and other optical applications (Henderson & Imrie, 2011).

Antitumorigenic and Antiangiogenic Effects

Catechol estrogens, which are structurally related to 3-Hydroxyestra derivatives, have shown antitumorigenic and antiangiogenic effects. The research suggests that endogenous formation of specific metabolites may have protective effects against estrogen-induced cancers, providing a foundation for therapeutic applications targeting cancer pathogenesis (Zhu & Conney, 1998).

Polyhydroxyalkanoates (PHAs) and Biodegradable Polymers

Studies on Polyhydroxyalkanoates (PHAs) highlight the role of hydroxyalkanoic acids monomers in the synthesis of biodegradable microbial polymers. These materials are promising for a variety of applications due to their biodegradability, biocompatibility, and renewable nature, with potential uses in medical devices, packaging, and as alternatives to petroleum-based plastics (Amara, 2010).

Organic Thermoelectric Materials

Research on poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials, including their thermoelectric properties, suggests potential applications in energy conversion and management. These materials offer advantages such as weight, size, and flexibility, which are critical for military and niche applications (Yue & Jingkun Xu, 2012).

Hydroxy Acids and Skin Treatment

Hydroxy acids (HAs), including α-hydroxy acids and polyhydroxy acids, are extensively used in cosmetic and therapeutic formulations for their beneficial effects on the skin. The research underscores their importance in treating photoaging, acne, and other skin conditions, providing insights into the biological mechanisms of action and the potential for designing targeted skin care treatments (Kornhauser, Coelho, & Hearing, 2010).

Orientations Futures

The compound is widely used in the field of natural product synthesis and drug discovery, especially in the synthesis of estetrol which is produced only by the fetal liver during human pregnancy . In recent years a number of clinical studies have shown that estetrol can be used for perimenopausal syndrome and the replacement of postmenopausal hormone, the prevention and treatment of osteoporosis and breast cancer, and the oral contraceptives . Although the synthesis have been reported, low yield and complex purification process are main problems. In order to overcoming the current shortcomings, the development of a new route is necessary .

Propriétés

IUPAC Name |

[(8S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,12,14,19-21,24H,3-6,8,10-11,13H2,1-2H3/t19-,20+,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBVWVSEQQRIJR-FBPBVXOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1CCC2C1(CC=C3C2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50242039 | |

| Record name | 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate | |

CAS RN |

95959-20-9 | |

| Record name | 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095959209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17beta-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 95959-20-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYESTRA-1,3,5(10),9(11)-TETRAEN-17.BETA.-YL PENTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67MH38V5WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,4,5,6,7-Pentadeuterio-1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B591152.png)